molecular formula C7H2ClF2NS B1604131 2-Chloro-4,5-difluorobenzo[d]thiazole CAS No. 898748-69-1

2-Chloro-4,5-difluorobenzo[d]thiazole

Cat. No.: B1604131
CAS No.: 898748-69-1
M. Wt: 205.61 g/mol
InChI Key: VPFICXLOHHXTHJ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2nd, 4th, and 5th positions of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorobenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chlorinated and fluorinated reagents under controlled conditions. One common method includes the use of 2-aminothiophenol and 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. Catalysts and optimized reaction conditions are employed to achieve high throughput and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-difluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzothiazoles with various functional groups.

    Electrophilic Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

    Oxidation and Reduction: Formation of sulfoxides, sulfones, thiols, and amines.

Scientific Research Applications

2-Chloro-4,5-difluorobenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections, cancer, and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Comparison with Similar Compounds

2-Chloro-4,5-difluorobenzo[d]thiazole can be compared with other benzothiazole derivatives:

    Similar Compounds: 2-Chlorobenzothiazole, 2,4-Dichlorobenzothiazole, 2,4-Difluorobenzothiazole.

    Uniqueness: The presence of both chlorine and fluorine atoms imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity.

Biological Activity

2-Chloro-4,5-difluorobenzo[d]thiazole is a synthetic compound that has garnered interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClF2N2S, with a molecular weight of 186.18 g/mol. Its structure features a thiazole ring, which is commonly associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various derivatives of benzothiazole compounds have shown effectiveness against multiple bacterial strains. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies suggest that it can inhibit the growth of cancer cells by interfering with DNA replication and modulating enzyme activity. Specifically, it has been shown to bind to DNA and disrupt the replication process, leading to reduced proliferation of cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInhibits growth of cancer cells via DNA interaction
Anti-inflammatoryPotential to reduce inflammation markers

The mechanism through which this compound exerts its biological effects involves several pathways:

  • DNA Interaction : The compound binds to DNA, inhibiting replication and transcription processes critical for cell proliferation.
  • Enzyme Modulation : It may interact with various enzymes involved in metabolic pathways, affecting their activity and leading to altered cellular functions.
  • Signal Transduction Pathways : The compound could influence signaling pathways that regulate cell growth and apoptosis .

Study on Antimicrobial Efficacy

In one study, a series of benzothiazole derivatives were synthesized and tested for antimicrobial activity. Among these, this compound demonstrated the highest potency against gram-positive bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .

Anticancer Research

Another significant study focused on the anticancer potential of this compound in various cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent .

Properties

IUPAC Name

2-chloro-4,5-difluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFICXLOHHXTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1F)F)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646600
Record name 2-Chloro-4,5-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-69-1
Record name 2-Chloro-4,5-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Cl[Cu]
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Synthesis routes and methods II

Procedure details

To a mixture of 2-amino-4,5-difluoro-1,3-benzothiazole (130 mg, 0.70 mmol) and CuSO4 (20 mg) in conc. HCl (20 mL) was added NaNO2 (96 mg, 1.4 mmol, 2 eq, dissolved in 5 mL of water) dropwise at −10° C. over about 15 min. The reaction mixture was stirred for 1 h, poured into a solution of CuCl (67 mg, 0.7 mmol, 1 eq.) in conc. HCl (20 mL), and stirring was continued at ambient temp. for 30 min. The reaction mixture was extracted with diethyl ether (3×30 mL). The combined organic layers were washed with water (10 mL), dilute ammonium hydroxide (10 mL), brine (20 ml), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluted by 2% methanol in methylene chloride) to afford the title compound. 1H-NMR (CDCl3, 300 MHz): δ=7.20-7.15 (m, 1H), 7.13-7.04 (m, 1H).
Quantity
130 mg
Type
reactant
Reaction Step One
Name
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20 mL
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reactant
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Quantity
20 mg
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catalyst
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5 mL
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reactant
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20 mL
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reactant
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CuCl
Quantity
67 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.